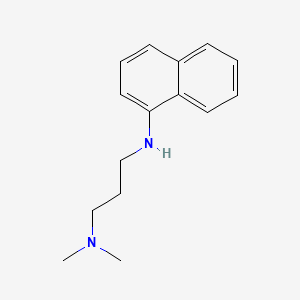![molecular formula C24H21N3O2S B11997878 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a substituted benzaldehyde with a substituted aniline, followed by cyclization to form the benzothiophene ring. The cyano group is introduced through appropriate reagents. The final step involves acetylation of the amine group to yield the desired product.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic route. typical conditions involve the use of suitable solvents, acid or base catalysts, and controlled temperatures.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using batch or continuous processes. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the thienyl sulfur atom.
Reduction: Reduction of the cyano group to the corresponding amine is feasible.
Substitution: Substitution reactions can occur at the phenyl ring or the benzothiophene moiety.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for drug design due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Drug Development: Exploring its potential as a therapeutic agent.
Materials Science: Applications in polymer chemistry or materials modification.
Agrochemicals: Possible use as a pesticide or herbicide.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, 2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide stands out due to its unique combination of aromatic and heterocyclic moieties. Similar compounds include other benzothiophene derivatives and amides .
Eigenschaften
Molekularformel |
C24H21N3O2S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N3O2S/c25-14-21-20-8-4-5-9-22(20)30-24(21)26-15-17-10-12-19(13-11-17)29-16-23(28)27-18-6-2-1-3-7-18/h1-3,6-7,10-13,15H,4-5,8-9,16H2,(H,27,28)/b26-15+ |
InChI-Schlüssel |
AMGVQKCKPWWSLP-CVKSISIWSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
